Azetirelin is classified as a peptide-based drug, specifically a thyrotropin-releasing hormone analog. Its molecular formula is . The compound is synthesized from specific precursors, notably (S)-(-)-4-oxo-2-azetidinecarboxylic acid and (2S)-1-[(2S)-2-amino-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxamide .
The synthesis of Azetirelin involves a multi-step process that can be outlined as follows:
Stage 1:
Stage 2:
This synthesis route can be scaled for industrial production with necessary safety modifications .
The molecular structure of Azetirelin is characterized by a complex arrangement of atoms that contributes to its biological activity. The compound features multiple functional groups typical of peptide structures, including amide bonds and a cyclic structure. The stereochemistry is crucial for its function, with specific chiral centers influencing its interaction with biological targets.
Azetirelin participates in several chemical reactions:
Oxidation:
While specific oxidation pathways are not extensively documented, the compound may undergo oxidation under controlled conditions.
Substitution Reactions:
Azetirelin can undergo substitution reactions involving its functional groups. Common reagents include dicyclohexylcarbodiimide and other coupling agents that facilitate amide bond formation .
Azetirelin functions primarily through its action as an agonist at the thyrotropin-releasing hormone receptor. Upon binding to this receptor, it stimulates the release of thyroid-stimulating hormone from the anterior pituitary gland, which in turn promotes the synthesis and secretion of thyroid hormones from the thyroid gland. This mechanism plays a critical role in regulating metabolic processes and maintaining energy balance .
Research indicates that Azetirelin may enhance colonic absorption when formulated with specific absorption enhancers like n-lauryl-beta-D-maltopyranoside. This formulation significantly increases bioavailability, suggesting that the delivery method can influence its efficacy .
Azetirelin exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation strategies for therapeutic applications .
Azetirelin has several scientific applications:
Azetirelin (Nα-[[(S)-4-Oxo-2-azetidinyl]carbonyl]-L-His-L-Pro-NH₂) is a synthetic thyrotropin-releasing hormone (TRH) analog engineered to overcome the inherent metabolic instability of native TRH (pyroGlu-His-Pro-NH₂). Its molecular design features a β-lactam ring structure replacing the pyroglutamyl residue, conferring significant resistance to degradation by TRH-degrading ectoenzyme (TRH-DE), a key metallopeptidase responsible for rapid TRH hydrolysis in extracellular spaces [1]. This structural modification preserves the core pharmacophore necessary for receptor engagement while enhancing metabolic stability, thereby prolonging biological activity [5].
Quantitative binding studies reveal distinct receptor subtype interactions. Azetirelin demonstrates nanomolar affinity for both TRH receptor subtypes (TRH-R1 and TRH-R2), with preferential binding to TRH-R1 (IC₅₀ = 8.2 ± 0.7 nM) over TRH-R2 (IC₅₀ = 12.5 ± 1.3 nM) in radioligand displacement assays using [³H]MeTRH. This contrasts with native TRH, which exhibits near-equal affinity for both subtypes (TRH-R1 IC₅₀ = 5.1 ± 0.4 nM; TRH-R2 IC₅₀ = 5.8 ± 0.6 nM) [3]. The selectivity profile is clinically relevant given that humans express only TRH-R1, while rodents express both subtypes, necessitating careful interspecies interpretation of preclinical data [1] [3].
Functional assays measuring Gαq/11-mediated signaling further illuminate receptor engagement characteristics. Azetirelin stimulates inositol monophosphate (IP1) production with an EC₅₀ of 15.3 nM in TRH-R1-expressing cells, comparable to TRH (EC₅₀ = 9.8 nM). However, its intrinsic efficacy (Eₘₐₓ) at TRH-R1 is 92% relative to TRH, indicating near-full agonism. Notably, Azetirelin induces prolonged receptor signaling kinetics, with sustained IP1 accumulation detectable >2 hours post-washout in cellular models – a phenomenon attributed to its slower dissociation rate from the receptor complex compared to native TRH [10]. This persistent signaling profile may contribute to its enhanced in vivo neuroactivity despite similar acute receptor activation potency.
Table 1: Comparative Receptor Binding and Signaling Parameters of Azetirelin vs. TRH
Parameter | Azetirelin (Mean ± SEM) | Native TRH (Mean ± SEM) | Experimental System |
---|---|---|---|
TRH-R1 IC₅₀ (nM) | 8.2 ± 0.7 | 5.1 ± 0.4 | [³H]MeTRH displacement, membranes |
TRH-R2 IC₅₀ (nM) | 12.5 ± 1.3 | 5.8 ± 0.6 | [³H]MeTRH displacement, membranes |
TRH-R1 IP1 EC₅₀ (nM) | 15.3 ± 1.2 | 9.8 ± 0.9 | HEK-EM293 cells, Gαq/11 pathway |
TRH-R1 Relative Eₘₐₓ (%) | 92 ± 3 | 100 | HEK-EM293 cells, IP1 accumulation |
Receptor Dissociation t₁/₂ (min) | 96 ± 8 | 82 ± 12 | Radioligand off-rate kinetics |
Azetirelin exhibits multimodal neuroprotective actions across diverse experimental models of central nervous system (CNS) injury and neurodegeneration. Its efficacy stems from synergistic modulation of neuronal survival pathways, neurotransmitter systems, and cellular defense mechanisms, distinguishing it from simpler neurotrophic agents.
In rodent models of focal cerebral ischemia, Azetirelin (0.1-1 mg/kg IV) administered post-occlusion significantly reduces infarct volume (38-62% reduction vs. controls) and improves neurological scores. Mechanistically, it attenuates ischemia-induced glutamate excitotoxicity by enhancing glutamate reuptake via GLT-1 upregulation in astrocytes. Concurrently, it activates the PI3K/Akt survival pathway, increasing phosphorylation of Bad and suppressing caspase-3 activation in the peri-infarct cortex [7]. These molecular effects correlate with preserved mitochondrial membrane potential and reduced cytochrome c release in neurons exposed to oxygen-glucose deprivation in vitro [5].
For chronic neurodegeneration, Azetirelin demonstrates disease-modifying potential. In transgenic Alzheimer's disease (AD) models (APP/PS1 mice), chronic Azetirelin administration (0.3 mg/kg/day SC, 12 weeks) reduced hippocampal amyloid-β plaque burden by 45% and decreased phosphorylated tau immunoreactivity. These effects coincided with enhanced expression of insulin-degrading enzyme and neprilysin – key amyloid-clearing proteases. Synaptophysin immunostaining revealed significant preservation of synaptic density in the dentate gyrus (32% higher than untreated AD mice), associated with improved performance in Morris water maze tests [5] [7].
In Parkinsonian models induced by MPTP or 6-OHDA, Azetirelin (0.5 mg/kg IP) protects dopaminergic neurons in the substantia nigra pars compacta. Tyrosine hydroxylase-positive cell counts were 2.3-fold higher in treated animals, accompanied by 68% greater dopamine content in the striatum. The compound upregulated neurotrophic factors (GDNF and BDNF) in astroglial cells and modulated neuroinflammation by reducing microglial IL-1β and TNF-α production. Electrophysiological recordings demonstrated normalized basal ganglia oscillatory activity, explaining improved motor coordination in rotating rod tests [5].
Notably, Azetirelin enhances cholinergic neurotransmission in basal forebrain nuclei vulnerable in AD and vascular dementia. It potentiates high-affinity choline uptake and evokes acetylcholine release from hippocampal slices (EC₅₀ = 28 nM), effects blocked by TRH-R1 antagonists. This correlates with augmented theta rhythm power in hippocampal EEG recordings during novel object recognition tasks, providing a mechanistic basis for its procognitive effects independent of amyloid pathology [7].
Quantitative pharmacodynamic analyses reveal robust, dose-dependent neuroactivity across functional domains in rats. The compound exhibits steep exposure-response relationships with well-defined thresholds for efficacy, providing critical guidance for therapeutic translation.
In arousal modulation, Azetirelin dose-dependently reverses pentobarbital-induced sedation (ED₅₀ = 0.12 mg/kg IV). At 0.05 mg/kg, arousal latency decreased by 22% versus controls; 0.2 mg/kg produced 67% reduction, plateauing at 0.5 mg/kg (82% reduction). The effect duration increased nonlinearly with dose: 35 ± 4 min at 0.1 mg/kg versus 118 ± 9 min at 0.5 mg/kg. These effects were abolished by TRH-R1 knockout, confirming receptor specificity [3]. Similar dose-efficacy profiles were observed in ketamine/xylazine sedation models, with 0.3 mg/kg Azetirelin shortening recovery time by 55% – significantly greater than equimolar TRH (28% reduction) due to its metabolic stability [3] [10].
Antinociceptive responses in the tail-flick assay followed a sigmoidal dose-response curve (ED₅₀ = 0.24 mg/kg IV). Threshold efficacy emerged at 0.08 mg/kg (12% latency increase), maximal efficacy (72% latency increase) occurred at 0.75 mg/kg, and higher doses (≥1.5 mg/kg) elicited motor side effects. The temporal profile showed peak effect at 15-20 min post-administration, with duration extending from 40 min (0.2 mg/kg) to >120 min (0.8 mg/kg). Pharmacokinetic-pharmacodynamic (PK-PD) modeling identified plasma concentrations >120 ng/mL as required for significant analgesia [5].
For cognitive enhancement, Azetirelin improved scopolamine-impaired passive avoidance retention at doses ≥0.15 mg/kg (IP). The dose-response exhibited an inverted-U shape: maximal efficacy (85% retention vs. 32% in impaired controls) occurred at 0.3 mg/kg, with reduced benefit at 1.0 mg/kg. This nonlinearity aligned with extracellular acetylcholine measurements showing excessive release at high doses causing network desynchronization. Spatial navigation testing in the radial arm maze revealed significant error reduction starting at 0.1 mg/kg (27% decrease), peaking at 0.4 mg/kg (61% decrease) [7].
Table 2: Dose-Response Characteristics of Azetirelin in Rat Behavioral Models
Pharmacodynamic Domain | Model | Minimal Effective Dose (mg/kg) | ED₅₀ (mg/kg) | Maximal Efficacy (% vs. Control) | Duration at ED₈₀ (min) |
---|---|---|---|---|---|
Arousal Promotion | Pentobarbital sedation | 0.05 (IV) | 0.12 (IV) | 82% latency reduction | 98 ± 8 (0.5 mg/kg) |
Thermal Antinociception | Tail-flick test | 0.08 (IV) | 0.24 (IV) | 72% latency increase | 125 ± 11 (0.8 mg/kg) |
Cognitive Enhancement | Scopolamine-impaired memory | 0.15 (IP) | 0.22 (IP) | 85% retention rescue | 90 ± 7 (0.3 mg/kg) |
Depression-like Behavior | Tail suspension test | 0.1 (IP) | 0.18 (IP) | 74% immobility reduction | 75 ± 6 (0.3 mg/kg) |
Motor Coordination | Rotarod performance | 0.25 (IP) | 0.41 (IP) | 3.2x endurance increase | 110 ± 9 (0.6 mg/kg) |
The compound's antidepressant-like activity in the tail suspension test showed a linear dose-response relationship from 0.1 to 0.5 mg/kg (IP). Immobility time decreased progressively from 42% (0.1 mg/kg) to 74% (0.5 mg/kg) versus vehicle-treated controls. Neurochemically, this correlated with dose-dependent increases in prefrontal cortical serotonin turnover (5-HIAA/5-HT ratio) and noradrenaline levels, confirming monoaminergic engagement. Interestingly, the effect magnitude and duration were substantially greater than those of imipramine at equivalent doses, suggesting multimodal mechanisms beyond monoamine reuptake inhibition [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7